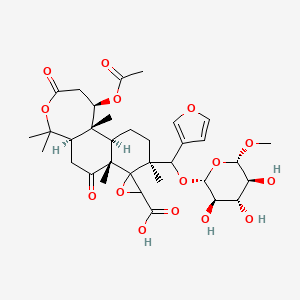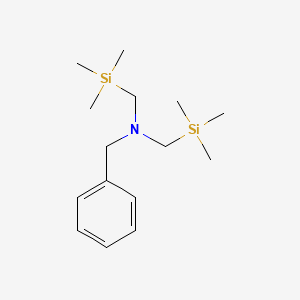
Nomilin 17-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nomilin 17-beta-D-glucopyranoside is a natural product found in Citrus macrophylla, Citrus latipes, and other organisms with data available.
Applications De Recherche Scientifique
Purification Techniques
Nomilin 17-beta-D-glucopyranoside, a citrus limonoid glycoside, poses challenges in purification due to its close structural similarity to other limonoid glucosides. Advanced techniques like reversed-phase flash chromatography have been developed for its effective separation and isolation from closely related compounds. Such methods have proven to achieve high purity and yield, essential for further scientific investigations into this compound (Raman et al., 2005).
Analytical and Characterization Studies
Nomilin 17-beta-D-glucopyranoside has been the subject of intensive analytical studies, particularly using mass spectrometry techniques. The application of atmospheric pressure chemical ionization tandem mass spectrometry (APCI-MS/MS) and electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been pivotal in understanding the fragmentation patterns and structural intricacies of citrus limonoids, including nomilin 17-beta-D-glucopyranoside (Tian & Schwartz, 2003). Such detailed molecular insights are crucial for harnessing the full potential of this compound in various scientific applications.
Quantification in Citrus Varieties
High performance liquid chromatography (HPLC) methods have been tailored for the simultaneous quantification of nomilin 17-beta-D-glucopyranoside and other limonoids. These methods, coupled with diode array detectors, offer sensitivity and specificity in detecting these compounds across different citrus fruit varieties, providing a foundation for studying their distribution and concentration in nature (Vikram, Jayaprakasha, & Patil, 2007).
Metabolism and Transformation Studies
Research into the metabolic pathways of limonoids in plant cell cultures highlights the transformation of nomilin to other compounds, offering insights into the biosynthesis and metabolic engineering of these bioactive substances. Understanding these metabolic routes opens doors to synthetic biology applications and the potential enhancement of the beneficial properties of these compounds (Endo et al., 2002).
Potential Pharmacological Applications
While not directly related to drug use, dosage, or side effects, it's noteworthy that nomilin 17-beta-D-glucopyranoside and related compounds have been the focus of pharmacological interest due to their observed biological activities. Research indicates potential anti-obesity, anti-hyperglycemic, anti-inflammatory, and anticancer effects. These findings, while still in the early stages, point to the possibility of nomilin 17-beta-D-glucopyranoside being a key compound in future therapeutic applications (Ono et al., 2011).
Propriétés
Numéro CAS |
141304-77-0 |
|---|---|
Nom du produit |
Nomilin 17-beta-D-glucopyranoside |
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
0 |
Synonymes |
NOMILIN17-BETA-D-GLUCOPYRANOSIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




